molecular formula C31H37KN2O8S2 B015813 Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate CAS No. 449175-57-9

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Cat. No.: B015813
CAS No.: 449175-57-9
M. Wt: 668.9 g/mol
InChI Key: YISNCKBAILWZRU-UHFFFAOYSA-M
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Description

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a polymethine dye derivative characterized by a conjugated indolium core with sulfonate and carboxypentyl substituents. Its structure features two indole moieties linked by a propenylidene bridge, with potassium counterions balancing the sulfonate groups. This compound is part of a class of fluorescent dyes used in biological imaging, sensor technologies, and photodynamic therapy due to its near-infrared (NIR) absorption and emission properties . The sulfonate groups enhance water solubility, while the carboxypentyl chains facilitate conjugation with biomolecules or polymers, making it suitable for applications requiring stable aqueous formulations .

Properties

CAS No.

449175-57-9

Molecular Formula

C31H37KN2O8S2

Molecular Weight

668.9 g/mol

IUPAC Name

potassium;(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C31H38N2O8S2.K/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35;/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41);/q;+1/p-1

InChI Key

YISNCKBAILWZRU-UHFFFAOYSA-M

SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]

Origin of Product

United States

Biological Activity

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a complex organic compound that has garnered interest due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. The presence of the indole core combined with sulfonate groups contributes to its solubility and reactivity in biological systems.

Molecular Formula: C22H30N2O6S
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It functions as a linker , facilitating the conjugation of different biological entities, which can enhance the efficacy of drug delivery systems or the development of novel therapeutic agents. The sulfonate group plays a crucial role in solubility and binding affinity to target molecules.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

  • Cell Signaling : It has been shown to modulate signaling pathways by interacting with receptors or enzymes, potentially leading to altered cellular responses.
  • Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, which might be beneficial in reducing oxidative stress in cells.
  • Anticancer Potential : Preliminary investigations point towards anticancer activity, with compounds in this class showing promise in inhibiting tumor growth.

Research Findings

A number of studies have explored the biological implications of this compound:

1. Anticancer Activity

A study published in RSC Advances demonstrated that certain indole derivatives possess significant anticancer properties when tested against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

2. Potassium Ion Transport

Research highlighted a novel potassium ion import system mediated by indoles, indicating that such compounds can enhance potassium ion uptake in bacterial systems, which is crucial for maintaining cellular homeostasis and promoting growth under stress conditions .

3. Fluorescent Imaging Applications

Due to its unique structural features, this compound has been utilized in fluorescent imaging studies, allowing researchers to visualize cellular processes in real-time. The sulfonate group aids in solubility and photostability, making it suitable for imaging applications .

Case Studies

StudyFocusFindings
Study A Anticancer EffectsIndole derivatives showed IC50 values indicating effective inhibition of cancer cell proliferation.
Study B Potassium TransportIndole-mediated potassium uptake enhanced bacterial survival under osmotic stress conditions.
Study C Fluorescent ApplicationsSuccessful use as a fluorescent probe for live-cell imaging due to high photostability and low cytotoxicity.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes:

  • Indolium moieties : Contributing to its luminescent properties.
  • Carboxyl and sulfonate groups : Enhancing solubility and reactivity.

The molecular weight of the compound is approximately 694.9 g/mol, and it has been identified under CAS number 449175-58-0 .

Biological Applications

  • Fluorescent Labeling :
    • The compound is primarily utilized as a fluorescent dye in biological applications. Its ability to react with thiols allows it to form stable conjugates with proteins, facilitating imaging techniques such as fluorescence microscopy and flow cytometry .
    • The dye exhibits significant biological activity, enabling visualization of biomolecules under specific wavelengths of light, which is essential for various assays in cellular biology.
  • Diagnostic Applications :
    • It plays a crucial role in diagnostics by allowing specific labeling of proteins without altering their functional properties. This application is vital for understanding protein interactions and functions within biological systems.

Research Applications

  • Chemical Synthesis :
    • The compound can be synthesized through multi-step organic reactions involving controlled conditions to optimize yield and purity. This includes the use of catalysts and purification techniques like chromatography.
    • Its synthesis has been documented in various studies focusing on the development of new dyes and luminescent compounds .
  • Mechanistic Studies :
    • Researchers utilize the compound to study mechanisms of action at the molecular level. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms of disease.

Case Studies

Study Title Focus Findings
Synthesis of Cyanine DyesInvestigated the synthesis methods for cyanine dyes including this compoundDemonstrated effective labeling techniques for proteins using the dye .
Fluorescent Properties in Cellular ImagingExplored the application of fluorescent dyes in live-cell imagingConfirmed that the compound allows for high-resolution imaging without compromising cell viability.
Mechanisms of Protein InteractionAnalyzed how the dye interacts with specific proteinsFound that it can selectively bind to target proteins, aiding in tracking cellular processes .

Comparison with Similar Compounds

3-(2-((1E,3Z,5E)-5-(1,1-Dimethyl-3-(3-sulfopropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propane-1-sulfonate

  • Structural Differences : This compound (described in ) replaces the carboxypentyl group with a methacryloyloxyethylcarbamoylpyridinium moiety, enhancing its compatibility with polymer matrices. The extended π-conjugation from the penta-1,3-dienyl bridge shifts its absorption maxima to longer wavelengths compared to the target compound.
  • Applications: Primarily used in polymeric nanoparticle tracers for neuronal imaging due to improved photostability and quantum yield .

2-(3-(1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

  • Structural Differences : This analogue () introduces a dioxopyrrolidinyl ester group, which serves as a reactive handle for amine conjugation (e.g., protein labeling). The absence of a potassium counterion reduces its solubility in polar solvents but increases lipid membrane permeability.
  • Applications: Widely employed in flow cytometry and immunohistochemistry due to its cell-penetrating properties .

Triethylamine 2-(5-(1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

  • Structural Differences : The triethylamine salt form () replaces potassium with a bulkier cation, improving solubility in organic solvents like DMSO. The extended penta-1,3-dienyl bridge further red-shifts its absorption spectrum (~650–750 nm), making it suitable for multiplexed imaging.
  • Applications : Utilized in super-resolution microscopy and DNA hybridization assays .

Comparative Properties Table

Property Target Compound Methacryloyloxy Derivative Dioxopyrrolidinyl Ester Triethylamine Salt
Molecular Weight ~900 Da ~1100 Da ~950 Da ~1200 Da
Solubility High (aqueous) Moderate (aqueous/organic) Low (organic) High (organic)
λmax (Absorption) 630–650 nm 670–690 nm 640–660 nm 680–710 nm
Quantum Yield 0.25 0.35 0.18 0.30
Primary Application Biomolecular labeling Polymeric nanoparticles Cell-penetrating probes Multiplexed imaging

Key Research Findings

Photostability : The target compound exhibits moderate photostability compared to the triethylamine salt derivative, which shows a 40% reduction in fluorescence decay after 1 hour of continuous irradiation .

Bioconjugation Efficiency : The carboxypentyl group in the target compound achieves 85–90% conjugation efficiency with amine-containing biomolecules, outperforming the dioxopyrrolidinyl ester (70–75%) due to fewer steric hindrances .

Toxicity Profile : All analogues show low cytotoxicity (<10% cell viability loss at 100 µM), but the methacryloyloxy derivative induces mild inflammatory responses in neuronal tissues at high concentrations .

Preparation Methods

Alkylation of 2,3,3-Trimethylindole

The synthesis begins with quaternization of 2,3,3-trimethylindole using 6-bromohexanoic acid. Source details this reaction in dichlorobenzene at 110°C for 12 hours, achieving 67% yield through nucleophilic substitution:

C11H13N+Br(CH2)5COOHC6H4Cl2,110CC18H24NO2+Br\text{C}{11}\text{H}{13}\text{N} + \text{Br}(\text{CH}2)5\text{COOH} \xrightarrow{\text{C}6\text{H}4\text{Cl}2, 110^\circ\text{C}} \text{C}{18}\text{H}{24}\text{NO}2^+\text{Br}^-

Critical parameters:

  • Solvent polarity : Dichlorobenzene outperforms acetonitrile in preventing premature precipitation

  • Temperature control : Maintaining 110°C ± 2°C prevents decomposition of the carboxypentyl chain

  • Stoichiometry : 1.2:1 molar ratio of alkylating agent to indole minimizes di-alkylation byproducts

Sulfonation of Indolium Intermediates

Sulfonation occurs via electrophilic aromatic substitution using chlorosulfonic acid in dichloroethane at 0-5°C. The 5-position selectivity arises from:

  • Electron-donating methyl groups at 3-positions directing electrophiles to para positions

  • Steric hindrance from the carboxypentyl chain limiting reactivity at adjacent sites

Post-sulfonation neutralization with potassium hydroxide yields the potassium sulfonate salt in 85% purity before crystallization.

Cyanine Core Formation Through Condensation

Symmetrical vs. Asymmetric Coupling

Unlike traditional symmetrical cyanines, this compound requires differential functionalization of two indolium units. Source developed a stepwise condensation protocol:

  • Activate the first indolium salt (1-ethyl-2,3,3-trimethylindolium-5-sulfonate) with triethylamine in anhydrous ethanol

  • Add malonaldehyde dianilide bis(acetal) as the polymethine precursor

  • Heat at reflux (78°C) for 4 hours under nitrogen atmosphere

  • Add the second indolium salt (1-(5-carboxypentyl)-2,3,3-trimethylindolium-5-sulfonate) gradually over 30 minutes

This method achieves 72% conversion efficiency versus 58% for single-step coupling.

Solvent and Catalyst Optimization

Comparative studies from multiple sources reveal optimal conditions:

ParameterSourceSourceSource
SolventEthanolAcetic anhydrideDCM/EtOH (3:1)
CatalystSodium acetateTriethylamineDIPEA
Temperature78°C120°C40°C
Reaction Time4 h15 h6 h
Yield66%40%69%

The DCM/EtOH system from provides superior solubility for both ionic reactants while minimizing esterification of the carboxylate group.

Purification and Characterization

Crystallization Techniques

Post-condensation purification involves sequential solvent exchanges:

  • Initial precipitation in diethyl ether removes unreacted starting materials

  • Recrystallization from methanol/water (9:1) eliminates symmetric dye byproducts

  • Final chromatographic polishing on C18 silica with acetonitrile/0.1M KCl gradient (95:5 → 70:30)

This three-step process increases purity from 85% to >99% as verified by HPLC.

Spectroscopic Validation

Key characterization data:

  • UV-Vis : λ_max = 650 nm (ε = 2.5×10^5 M^-1cm^-1) in PBS, confirming extended conjugation

  • HRMS : m/z 847.2841 [M-K]^+ (calc. 847.2838)

  • ^1H NMR : δ 8.21 (d, J=8.5 Hz, 2H, aromatic), 7.95 (s, 1H, methine), 4.35 (t, J=7 Hz, 2H, N-CH2)

Industrial-Scale Adaptation

While lab-scale syntheses prioritize purity, manufacturing processes optimize for throughput:

  • Continuous flow reactor : Reduces reaction time from 6 hours to 45 minutes via enhanced heat transfer

  • Membrane filtration : Replaces column chromatography for salt removal, cutting purification time by 70%

  • In-line pH monitoring : Automates neutralization steps during sulfonation, improving batch consistency

These adaptations enable kilogram-scale production with <5% batch-to-batch variability .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis of this potassium sulfonate derivative requires precise control of reaction conditions. Key steps include:

  • Coupling Reactions : Use prop-2-enylidene linkers under inert atmospheres to stabilize the conjugated system.
  • Purification : Employ membrane separation technologies (e.g., ultrafiltration) to isolate the sulfonated product from unreacted precursors .
  • Yield Optimization : Adjust stoichiometric ratios of indole derivatives and carboxypentyl intermediates, monitoring via HPLC with UV-Vis detection at λ = 450–600 nm (characteristic of conjugated indole systems) .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, focusing on resolving bond-length discrepancies in the prop-2-enylidene bridge. Validate thermal parameters (B-factors) for the sulfonate groups to confirm ionic interactions with potassium .
  • Visualization : Mercury CSD’s void analysis can identify solvent-accessible regions, critical for assessing crystallographic packing efficiency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to evaluate photostability and charge-transfer potential. Use COMSOL Multiphysics to simulate solvation effects in aqueous buffers .
  • AI-Driven Optimization : Train models on existing indole-sulfonate datasets to predict degradation pathways under UV exposure, enabling proactive experimental design .

Q. What methodologies address contradictions in spectroscopic data (e.g., NMR vs. UV-Vis)?

  • Multi-Technique Validation : Cross-reference NMR chemical shifts (δ 7–8 ppm for indole protons) with UV-Vis absorbance maxima. If discrepancies arise, conduct time-resolved fluorescence spectroscopy to assess aggregation-induced shifts .
  • Dynamic Light Scattering (DLS) : Detect colloidal aggregates in solution, which may explain deviations in expected λ_max values .

Q. How can researchers investigate the compound’s interactions with biomembranes?

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics of the sulfonate groups.
  • Molecular Dynamics (MD) Simulations : Use GROMACS to model interactions between the carboxypentyl chain and phospholipid headgroups, focusing on electrostatic contributions from potassium counterions .

Methodological Challenges in Environmental Impact Studies

Q. What protocols assess the compound’s atmospheric persistence and degradation products?

  • Heterogeneous Chemistry Studies : Expose the compound to ozone and hydroxyl radicals in smog chambers, quantifying degradation via LC-MS. Reference the DOE Atmospheric Chemistry Program’s frameworks for pollutant fate analysis .
  • Ecotoxicity Screening : Use Daphnia magna bioassays to evaluate acute toxicity, correlating results with sulfonate group concentration and pH-dependent speciation .

Theoretical Frameworks for Research Design

Q. How can researchers align studies on this compound with broader chemical engineering principles?

  • Link to CRDC Classifications : Frame synthesis under RDF2050107 (Particle Technology) and stability studies under RDF2050108 (Process Control). This ensures alignment with membrane separation and powder technology advancements .
  • Conceptual Frameworks : Use evidence-based inquiry principles to connect photophysical properties to supramolecular chemistry theories (e.g., J-aggregation) .

Data Contradiction Analysis

Q. How to resolve discrepancies in thermal stability reports (TGA vs. DSC)?

  • Controlled Atmosphere TGA : Perform analyses under nitrogen vs. oxygen to differentiate oxidative degradation from inherent thermal decomposition.
  • DSC Phase Transitions : Correlate endothermic peaks (e.g., crystal lattice rearrangements) with SC-XRD data to identify polymorphic transitions .

Advanced Instrumentation for Mechanistic Studies

Q. What techniques elucidate the role of potassium in stabilizing the sulfonate groups?

  • X-ray Absorption Spectroscopy (XAS) : Probe potassium’s coordination environment at the K-edge (3–4 keV) to confirm ionic vs. covalent bonding .
  • Solid-State NMR : Use ^39K magic-angle spinning (MAS) NMR to assess cation mobility in the crystal lattice .

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